molecular formula C26H42N7O20P3S B1243610 2-Hydroxyglutaryl-CoA

2-Hydroxyglutaryl-CoA

Cat. No. B1243610
M. Wt: 897.6 g/mol
InChI Key: ITRSBJZNLOYNNR-RMNRSTNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyglutaryl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyglutaric acid. It derives from a glutaryl-CoA and a 2-hydroxyglutaric acid. It is a conjugate acid of a 2-hydroxyglutaryl-CoA(5-).

Scientific Research Applications

Electron Transfer in Enzymatic Reactions

2-Hydroxyglutaryl-CoA plays a crucial role in the electron transfer processes of certain enzymes. For example, 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans involves a complex interplay of ATP, Mg2+, flavodoxin, and iron-sulfur clusters for its activation and function. This enzyme facilitates the elimination of water from (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA, a significant biochemical reaction (Hans et al., 2002).

Substrate Specificity and Biotechnological Applications

Research on the substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum revealed its potential for biotechnological applications, such as bio-based production of adipic acid. This enzyme can act on various substrates, suggesting its versatility in biochemical reactions (Parthasarathy et al., 2011).

Equilibrium Studies of α-Hydroxyacyl‐CoA Compounds

The equilibrium between α-hydroxyacyl‐CoA compounds and their 2-enoyl‐CoA derivatives, including 2-hydroxyglutaryl-CoA, has been investigated through experimental and computational approaches. This research provides insights into the chemical behavior and stability of these compounds, which are essential for understanding metabolic pathways (Parthasarathy et al., 2010).

Insights into Inherited Ketogenesis Disorders

Structural studies of enzymes related to 2-hydroxyglutaryl-CoA, such as HMG-CoA synthase and lyase, have provided valuable insights into inherited ketogenesis disorders. The detailed crystal structures of these enzymes help in understanding the molecular basis of these disorders and the potential for inhibitor design (Fu et al., 2006).

ATP-Driven Electron Transfer in Radical Reactions

2-Hydroxyglutaryl-CoA is also involved in ATP-driven electron transfer in radical enzymatic reactions. This novel method of generating organic radicals has similarities to electron transfer in nitrogenase, further highlighting the diverse roles of 2-hydroxyglutaryl-CoA in biochemistry (Buckel et al., 2004).

properties

Product Name

2-Hydroxyglutaryl-CoA

Molecular Formula

C26H42N7O20P3S

Molecular Weight

897.6 g/mol

IUPAC Name

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1

InChI Key

ITRSBJZNLOYNNR-RMNRSTNRSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyglutaryl-CoA
Reactant of Route 2
2-Hydroxyglutaryl-CoA
Reactant of Route 3
2-Hydroxyglutaryl-CoA
Reactant of Route 4
2-Hydroxyglutaryl-CoA
Reactant of Route 5
2-Hydroxyglutaryl-CoA
Reactant of Route 6
2-Hydroxyglutaryl-CoA

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